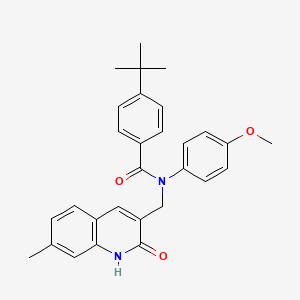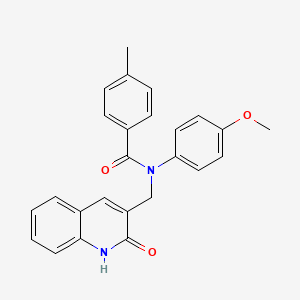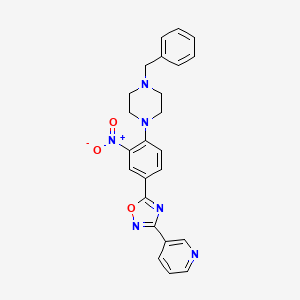
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide, also known as TAK-659, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
作用機序
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide disrupts the signaling pathways that drive the growth and proliferation of cancer cells and the inflammatory response in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide has a potent inhibitory effect on BTK, leading to a decrease in the activation of downstream signaling pathways and the proliferation of cancer cells. 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide has also been shown to reduce the production of inflammatory cytokines and chemokines in autoimmune and inflammatory diseases, leading to a decrease in disease symptoms.
実験室実験の利点と制限
One of the main advantages of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one limitation of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide is its relatively short half-life, which may require frequent dosing in clinical applications.
将来の方向性
There are numerous future directions for the study of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide. One area of interest is the development of combination therapies with other drugs that target different signaling pathways in cancer and autoimmune diseases. Another area of interest is the exploration of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide in other disease indications, such as solid tumors and infectious diseases. Additionally, further studies are needed to optimize the dosing and administration of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide to maximize its therapeutic potential.
合成法
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide involves the reaction of 3-bromo-N-(2-methoxyphenyl)propanamide with tert-butyl sulfamate in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to yield 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide. This synthesis method has been optimized for high yield and purity and has been used in numerous studies involving 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide.
科学的研究の応用
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide has been studied extensively for its potential use in the treatment of various diseases. In cancer research, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in hematological malignancies such as B-cell lymphomas and leukemias. 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus, as well as inflammatory diseases such as multiple sclerosis and psoriasis.
特性
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-20(2,3)22-27(24,25)16-12-9-15(10-13-16)11-14-19(23)21-17-7-5-6-8-18(17)26-4/h5-10,12-13,22H,11,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYVVDXDEZPVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7706040.png)
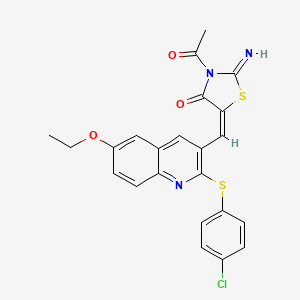


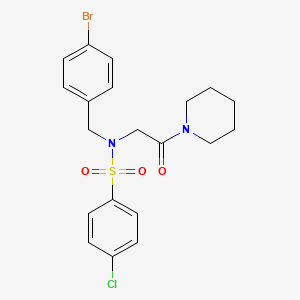
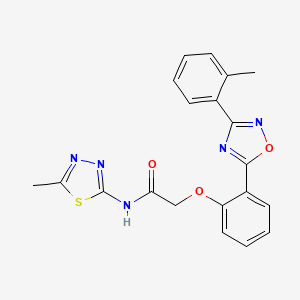
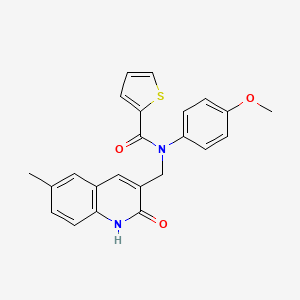
![ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B7706077.png)
